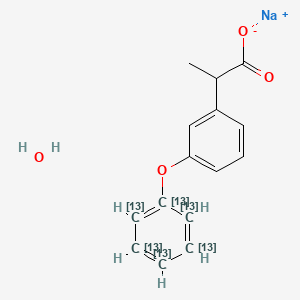

Fenoprofen-13C6(sodium salt hydrate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fenoprofen-13C6(sodium salt hydrate) is a labeled form of Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Fenoprofen. Fenoprofen itself is used to relieve symptoms of arthritis, such as inflammation, swelling, stiffness, and joint pain .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fenoprofen-13C6(sodium salt hydrate) involves the incorporation of stable heavy isotopes of carbon (13C) into the Fenoprofen molecule. This is typically achieved through a series of chemical reactions that replace the standard carbon atoms with 13C-labeled carbon atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Fenoprofen-13C6(sodium salt hydrate) involves large-scale chemical synthesis using isotopically labeled precursors. The process is carefully controlled to ensure high purity and isotopic enrichment. The final product is typically purified using techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions

Fenoprofen-13C6(sodium salt hydrate) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fenoprofen-13C6(sodium salt hydrate) may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Pharmaceutical Research and Drug Analysis

Fenoprofen-13C6 serves as an internal standard in quantitative analyses of fenoprofen levels in biological samples. Its isotopic labeling allows for precise quantification using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is crucial for:

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) of fenoprofen in clinical settings.

- Bioavailability Assessments : Evaluating how much of the drug reaches systemic circulation and its therapeutic effectiveness.

Metabolomics and Biochemical Studies

The compound is utilized in metabolomic studies to trace metabolic pathways involving fenoprofen. By using labeled compounds, researchers can:

- Track the metabolism of fenoprofen in vivo, providing insights into its biochemical interactions and effects on cellular processes.

- Analyze the formation of metabolites, aiding in understanding both therapeutic effects and potential side effects.

Environmental Analysis

Fenoprofen-13C6 is also applied in environmental studies to monitor the presence of pharmaceuticals in water sources. Its use in this context includes:

- Detection and Quantification : Identifying fenoprofen residues in aquatic environments to assess pollution levels and the impact on ecosystems.

- Environmental Fate Studies : Understanding how fenoprofen behaves in different environmental conditions, including degradation pathways.

Clinical Applications

In clinical settings, fenoprofen is used for managing pain associated with conditions such as osteoarthritis and postoperative pain. The labeled variant aids in:

- Clinical Trials : Evaluating the efficacy of fenoprofen formulations by providing accurate dosing information through pharmacokinetic modeling.

- Safety Assessments : Monitoring adverse effects related to drug metabolism and interactions with other medications.

Case Study 1: Postoperative Pain Management

A study involving 696 participants demonstrated that a single dose of 200 mg fenoprofen provided significant pain relief compared to placebo, with a number needed to treat (NNT) of 2.3 for at least 50% pain relief over 4 to 6 hours . The integration of fenoprofen-13C6 could enhance future studies by allowing detailed tracking of pharmacokinetics.

Case Study 2: Metabolite Profiling

Research utilizing labeled compounds like fenoprofen-13C6 has shown its effectiveness in profiling metabolites through LC-MS, leading to better understanding of drug interactions and metabolic pathways . This approach has implications for personalized medicine by tailoring treatments based on individual metabolic profiles.

作用机制

Fenoprofen-13C6(sodium salt hydrate) exerts its effects by inhibiting the enzyme prostaglandin synthetase, which is involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting this enzyme, Fenoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain .

相似化合物的比较

Similar Compounds

Ibuprofen: Another NSAID used to relieve pain and inflammation.

Naproxen: An NSAID with similar uses but a longer duration of action.

Ketoprofen: An NSAID with similar anti-inflammatory properties.

Uniqueness

Fenoprofen-13C6(sodium salt hydrate) is unique due to its isotopic labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .

生物活性

Fenoprofen-13C6 (sodium salt hydrate) is a stable isotope-labeled derivative of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID). Its unique isotopic labeling allows researchers to study its pharmacokinetics and metabolic pathways in biological systems. This article explores the biological activity of Fenoprofen-13C6, including its mechanism of action, pharmacokinetics, therapeutic applications, and relevant case studies.

Fenoprofen functions primarily by inhibiting the enzyme prostaglandin synthetase , which is essential for the biosynthesis of prostaglandins—lipid compounds that play a crucial role in mediating inflammation and pain. By reducing prostaglandin production, Fenoprofen alleviates symptoms associated with inflammatory conditions such as arthritis and other pain-related disorders. The compound exhibits dual inhibition of prostaglandin G/H synthase 1 and 2 , contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of Fenoprofen-13C6 is similar to that of its parent compound. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption with peak plasma levels achieved within 2 hours after oral administration.

- Metabolism : Approximately 90% of a single oral dose is eliminated within 24 hours, primarily as fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide.

- Half-life : The plasma half-life is approximately 3 hours.

- Protein Binding : Fenoprofen binds extensively to plasma proteins (99% to albumin) .

Therapeutic Applications

Fenoprofen-13C6 is utilized in various scientific research applications due to its isotopic labeling. It provides insights into:

Case Studies

- Rheumatoid Arthritis : A clinical study showed that patients treated with fenoprofen experienced significant reductions in disease activity, joint swelling, and pain relief compared to placebo groups. The study highlighted the compound's effectiveness in managing symptoms associated with rheumatoid arthritis .

- Osteoarthritis : Another study focused on osteoarthritis patients demonstrated that fenoprofen led to substantial improvements in pain during motion and at rest, along with enhanced range of motion in affected joints. The results were corroborated by both patient-reported outcomes and investigator assessments .

Comparative Analysis

The following table summarizes the comparative biological activity between Fenoprofen-13C6 and its parent compound:

| Feature | Fenoprofen-13C6 | Fenoprofen |

|---|---|---|

| Mechanism of Action | Inhibits prostaglandin synthetase | Inhibits prostaglandin synthetase |

| Absorption | Rapid absorption | Rapid absorption |

| Metabolism | 90% elimination within 24 hours | Similar metabolic profile |

| Therapeutic Use | Research applications | Pain relief in arthritis |

| Efficacy | Comparable to aspirin | Comparable to aspirin |

| Side Effects | Fewer gastrointestinal issues | Common gastrointestinal issues |

属性

分子式 |

C15H15NaO4 |

|---|---|

分子量 |

288.22 g/mol |

IUPAC 名称 |

sodium;2-[3-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phenyl]propanoate;hydrate |

InChI |

InChI=1S/C15H14O3.Na.H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;/h2-11H,1H3,(H,16,17);;1H2/q;+1;/p-1/i2+1,3+1,4+1,7+1,8+1,13+1;; |

InChI 键 |

MUQAHZSOOWLDJC-UWTURDRMSA-M |

手性 SMILES |

CC(C1=CC(=CC=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C(=O)[O-].O.[Na+] |

规范 SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。